molecular formula C14H24O8 B14691681 Dimethyl 5,5'-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate CAS No. 23890-59-7

Dimethyl 5,5'-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate

Cat. No.: B14691681
CAS No.: 23890-59-7
M. Wt: 320.34 g/mol
InChI Key: MEELYTRYGULQBZ-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate is an organic peroxide compound with a unique structure characterized by a tetroxane ring. Organic peroxides are known for their diverse properties, including antimicrobial and antimalarial activities, as well as their potential explosive nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate typically involves the reaction of hydrogen peroxide with organic solvents under acidic conditions. One common method is the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the tetroxane ring . The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Reduction: Under certain conditions, it can be reduced to form different products.

    Substitution: The tetroxane ring can undergo substitution reactions, where one or more atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, acids, and bases. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction pathway and products formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the thermolysis of the compound can yield acetaldehyde and oxygen .

Scientific Research Applications

Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate involves the formation of reactive oxygen species (ROS) through the cleavage of the tetroxane ring. These ROS can interact with various molecular targets, leading to oxidative stress and cell damage. The compound’s reactivity is influenced by the presence of substituents on the tetroxane ring, which can affect its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate is unique due to its specific substituents, which influence its reactivity and potential applications. Its ability to form reactive oxygen species makes it valuable in various scientific and industrial applications.

Properties

CAS No.

23890-59-7

Molecular Formula

C14H24O8

Molecular Weight

320.34 g/mol

IUPAC Name

methyl 5-[6-(5-methoxy-5-oxopentyl)-1,2,4,5-tetraoxan-3-yl]pentanoate

InChI

InChI=1S/C14H24O8/c1-17-11(15)7-3-5-9-13-19-21-14(22-20-13)10-6-4-8-12(16)18-2/h13-14H,3-10H2,1-2H3

InChI Key

MEELYTRYGULQBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1OOC(OO1)CCCCC(=O)OC

Origin of Product

United States

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